molecular formula C22H24O9 B12302110 5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Cat. No.: B12302110
M. Wt: 432.4 g/mol
InChI Key: RRNVUIVTKIOLBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-MethoxyPinocembroside typically involves the extraction from natural sources.

Industrial Production Methods: Industrial production methods for 5-MethoxyPinocembroside are not extensively detailed. The compound is primarily obtained through extraction from plants, which may involve solvent extraction and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-MethoxyPinocembroside can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized flavonoid derivatives, while reduction can lead to the formation of reduced flavonoid compounds .

Scientific Research Applications

5-MethoxyPinocembroside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-MethoxyPinocembroside involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Uniqueness: 5-MethoxyPinocembroside is unique due to its specific methoxy group, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O9/c1-28-15-7-12(29-22-21(27)20(26)19(25)17(10-23)31-22)8-16-18(15)13(24)9-14(30-16)11-5-3-2-4-6-11/h2-8,14,17,19-23,25-27H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNVUIVTKIOLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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